molecular formula C22H22FN3O2 B11618176 (5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11618176
M. Wt: 379.4 g/mol
InChI Key: PFWRMVZDGLBIMO-MOSHPQCFSA-N
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Description

The compound (5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Imidazolidine-2,4-dione Core: This step often starts with the reaction of urea or thiourea with a suitable diketone under acidic or basic conditions to form the imidazolidine-2,4-dione core.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the imidazolidine-2,4-dione core.

    Formation of the Benzylidene Moiety: The benzylidene group is typically formed through a condensation reaction between the imidazolidine-2,4-dione core and an aldehyde or ketone, in this case, 2-methyl-4-(pyrrolidin-1-yl)benzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzylidene oxides, while reduction could produce more saturated imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be investigated for potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its unique structure could interact with biological targets in ways that lead to new treatments for diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.

    (5Z)-3-(2-bromobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (5Z)-3-(2-fluorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it unique compared to its halogenated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

(5Z)-3-[(2-fluorophenyl)methyl]-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C22H22FN3O2/c1-15-12-18(25-10-4-5-11-25)9-8-16(15)13-20-21(27)26(22(28)24-20)14-17-6-2-3-7-19(17)23/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,24,28)/b20-13-

InChI Key

PFWRMVZDGLBIMO-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Origin of Product

United States

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